molecular formula C7H10S B14597136 2-(Methylsulfanyl)hex-2-en-4-yne CAS No. 60813-85-6

2-(Methylsulfanyl)hex-2-en-4-yne

Cat. No.: B14597136
CAS No.: 60813-85-6
M. Wt: 126.22 g/mol
InChI Key: OMDAKOBUVCPOKN-UHFFFAOYSA-N
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Description

Overview of Conjugated Unsaturated Hydrocarbons in Organic Synthesis

Conjugated unsaturated hydrocarbons, characterized by alternating single and multiple (double or triple) carbon-carbon bonds, are fundamental building blocks in organic synthesis. This arrangement of π-orbitals leads to delocalization of electrons, which imparts unique electronic properties and reactivity to these molecules. Their ability to participate in a wide array of chemical transformations, including cycloadditions, transition metal-catalyzed cross-coupling reactions, and polymerizations, makes them invaluable precursors for the construction of complex organic molecules, natural products, and functional materials.

Significance of Enynes as Versatile Building Blocks

Enynes are a specific class of conjugated hydrocarbons that feature both a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne) in conjugation. This dual functionality renders them exceptionally versatile substrates in synthesis. researchgate.net The distinct reactivity of the alkene and alkyne moieties can be selectively harnessed to construct diverse molecular scaffolds. nih.gov Enynes are known to participate in a variety of transformations, including pericyclic reactions, cycloisomerizations, and tandem cyclizations, providing access to complex carbocyclic and heterocyclic frameworks. nih.govnih.gov

Role of Sulfur-Containing Functional Groups in Organic Chemistry

Sulfur-containing functional groups play a crucial role in organic chemistry, influencing the physical, chemical, and biological properties of molecules. nih.gov The thioether (or sulfide) group (R-S-R'), in particular, is a key structural motif in numerous biologically active compounds and functional materials. nih.govwikipedia.org The sulfur atom, being less electronegative and more polarizable than oxygen, imparts distinct characteristics to the molecules in which it is incorporated. masterorganicchemistry.com Thioethers can act as ligands for transition metals, participate in oxidation reactions to form sulfoxides and sulfones, and influence the conformational preferences of molecules. rsc.orgrsc.org

Structural Features and Electronic Properties of Thioether-Substituted Conjugated Systems

PropertyTypical ValueCompound Context
Ru-S Bond Length2.3222(23) - 2.3372(23) ÅRuthenium(II) complexes with macrocyclic thioether ligands rsc.org
C-S-C Bond AngleVaries with substitutionGeneral Thioethers
Electronic Effectπ-donorThioether on a conjugated system

This table presents representative data for thioether-containing compounds to provide context for the properties of 2-(Methylsulfanyl)hex-2-en-4-yne.

Contextualization of this compound within Modern Organic Chemistry Research

While specific research on this compound is not extensively documented in publicly available literature, its structure places it at the intersection of several active areas of research. The study of sulfur-containing enynes is driven by the quest for novel reactivity patterns and the synthesis of functional molecules. For instance, related S-enynes have been shown to undergo ruthenium-induced cyclization reactions, highlighting the potential for this compound to serve as a precursor to complex heterocyclic structures. acs.org The development of new synthetic methods for substituted enynes remains an area of significant interest, with applications in materials science and medicinal chemistry. nih.gov

Review of Precedent Research on Related Methylsulfanyl-Substituted Enynes

Research on compounds structurally related to this compound provides valuable insights into its potential chemical behavior. For example, the synthesis of conjugated enyne sulfones has been achieved through a three-component coupling of acetylenic sulfones, diethylzinc, and terminal alkynes under metal-free conditions. researchgate.net While this involves a sulfone rather than a sulfide (B99878), it demonstrates the feasibility of constructing complex enyne systems with sulfur-containing functional groups. Furthermore, the reactivity of 5-(alkynyl)dibenzothiophenium salts has been explored, showcasing their ability to act as electrophilic alkynylation reagents and participate in addition reactions. nih.gov These studies on related sulfur-containing alkynes and enynes lay the groundwork for understanding the potential synthetic utility and reactivity of this compound.

Research AreaKey FindingsRelated Compounds
Ruthenium-Catalyzed CyclizationS-enynes undergo cyclization to form heterocyclic products. acs.orgHC≡CCH(OH)(C6H4)SCH2C(R)═CH2
Synthesis of EnynesCopper-catalyzed Hiyama-type cross-coupling of vinylsiloxanes with bromoalkynes. nih.govGeneral substituted 1,3-enynes
Reactivity of Alkynyl Sulfonium (B1226848) SaltsAct as electrophilic alkynylation reagents and undergo addition reactions. nih.gov5-(Alkynyl)dibenzothiophenium salts

This table summarizes research findings on compounds related to this compound, offering a predictive context for its reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60813-85-6

Molecular Formula

C7H10S

Molecular Weight

126.22 g/mol

IUPAC Name

2-methylsulfanylhex-2-en-4-yne

InChI

InChI=1S/C7H10S/c1-4-5-6-7(2)8-3/h6H,1-3H3

InChI Key

OMDAKOBUVCPOKN-UHFFFAOYSA-N

Canonical SMILES

CC#CC=C(C)SC

Origin of Product

United States

Synthetic Methodologies for 2 Methylsulfanyl Hex 2 En 4 Yne and Analogues

Strategies for Constructing the Hex-2-en-4-yne Backbone

The formation of the C6 conjugated system, characterized by a double bond and a triple bond, is a critical step. Various synthetic strategies have been developed to build this enyne backbone with control over stereochemistry and regioselectivity.

Alkyne and Alkene Coupling Approaches

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely employed in the synthesis of 1,3-enynes. nih.gov These methods often involve the coupling of a terminal alkyne with a vinyl halide or a related substrate, offering high atom economy and efficiency. nih.govnih.gov

A primary challenge in alkyne coupling is controlling the regio- and stereoselectivity to yield the desired isomer. nih.gov Various catalytic systems have been developed to address this, with palladium, rhodium, and copper being the most prominent metals. nih.govorganic-chemistry.org

Key Coupling Reactions for Enyne Synthesis:

Coupling ReactionCatalystsSubstratesKey Features
Sonogashira Coupling Pd/Cu complexesTerminal alkynes and vinyl halides/triflatesA versatile and widely used method for C(sp)-C(sp2) bond formation. organic-chemistry.org
Hiyama Coupling Palladium catalystsVinylsiloxanes and bromoalkynesProceeds under mild conditions with full retention of stereochemistry for the vinyl partner. organic-chemistry.org
Iron-Catalyzed Coupling FeCl₃Alkynyl Grignard reagents and alkenyl bromides/triflatesOffers a less expensive alternative to palladium, providing high yields of conjugated enynes. organic-chemistry.org
Rhodium-Catalyzed Dimerization Rhodium complexesTerminal arylacetylenes and terminal propargylic alcoholsAllows for chemo- and regioselective cross-dimerization to form functionalized enynes. organic-chemistry.org

For instance, a palladium-catalyzed hydroalkynylation of allenes can produce (E)-1,3-enyne derivatives with high selectivity. organic-chemistry.org Similarly, a novel strategy employing palladium catalysis allows for the cross-coupling of terminal alkynes with ene-yne-ketones, which act as carbene precursors, to yield furan-substituted enynes stereoselectively. rsc.org

Dehydrohalogenation Routes to Conjugated Systems

A classic and effective method for synthesizing alkynes is through double dehydrohalogenation of dihalides. youtube.com This E2 elimination reaction, when performed twice on a suitable substrate, generates the two pi bonds necessary for a triple bond. youtube.comyoutube.com This strategy can be applied to create the alkyne portion of the enyne backbone.

The starting materials for this reaction are typically vicinal dihalides (halogens on adjacent carbons) or geminal dihalides (halogens on the same carbon). youtube.comyoutube.com

Mechanism of Double Dehydrohalogenation:

First Elimination: A strong base, such as sodium amide (NaNH₂), abstracts a proton from a carbon adjacent to a halogen-bearing carbon. This initiates an E2 elimination, forming a vinyl halide (an alkene with a halogen substituent). youtube.comyoutube.com

Second Elimination: A second equivalent of the strong base removes a proton from the vinyl halide. The subsequent elimination of the remaining halogen atom forms the alkyne. This second step is generally slower and requires harsh conditions, such as high temperatures, or a very strong base like NaNH₂. youtube.comyoutube.com

The use of a bulky base, like potassium tert-butoxide, can influence the regioselectivity of the elimination, favoring the formation of the less substituted "Hofmann" product. youtube.com In contrast, a smaller, unhindered base like sodium hydroxide (B78521) typically yields the more substituted "Zaitsev" product. youtube.com For the synthesis of terminal alkynes, excess NaNH₂ is often used, which not only drives the reaction but also deprotonates the terminal alkyne to form a sodium acetylide, preventing further reactions. A subsequent aqueous workup restores the terminal alkyne. youtube.com

Olefination Strategies (e.g., Wittig, Horner-Wadsworth-Emmons) for Enyne Formation

Olefination reactions provide a powerful route to the alkene moiety of the enyne system. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is particularly valuable for this purpose. wikipedia.orgnih.gov

The HWE reaction involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org A key advantage of the HWE reaction is its high stereoselectivity, typically producing (E)-alkenes as the major product. wikipedia.orgorganic-chemistry.org This is attributed to steric control in the formation of the oxaphosphetane intermediate. organic-chemistry.org

Key Features of the Horner-Wadsworth-Emmons Reaction:

FeatureDescription
Reagents Stabilized phosphonate carbanions and aldehydes/ketones. wikipedia.org
Mechanism Begins with deprotonation of the phosphonate, followed by nucleophilic addition to the carbonyl, formation of an oxaphosphetane intermediate, and final elimination. wikipedia.orgnrochemistry.com
Stereoselectivity Strongly favors the formation of (E)-alkenes, as this configuration is thermodynamically more stable. wikipedia.org
Byproduct A water-soluble dialkylphosphate salt, which is easily removed by aqueous extraction, simplifying purification. nih.govorganic-chemistry.org

To construct a hex-2-en-4-yne backbone, one could react an appropriate ynal (an aldehyde containing a triple bond) with a phosphonate ylide. The HWE reaction's reliability in forming E-alkenes makes it a preferred method for controlling the geometry of the double bond within the enyne framework. nrochemistry.com

Introduction of the Methylsulfanyl Group

Once the enyne backbone is established, or during its construction, the methylsulfanyl (-SCH₃) group must be introduced. This can be achieved through several methods, primarily involving the reaction of a sulfur nucleophile.

Thioetherification via Nucleophilic Substitution

Thioetherification involves the formation of a carbon-sulfur bond via a nucleophilic substitution reaction. In the context of synthesizing 2-(methylsulfanyl)hex-2-en-4-yne, this would typically involve the reaction of a methanethiolate (B1210775) nucleophile with a vinyl halide or a similar electrophilic substrate.

Copper- and palladium-catalyzed reactions are particularly effective for this transformation. For instance, vinyl sulfides can be synthesized through the copper-catalyzed coupling of thiols with vinyl iodides, bromides, and even chlorides. acs.orgnih.gov Low catalyst loadings are often sufficient, and the addition of a ligand like 1,10-phenanthroline (B135089) can facilitate the reaction with more challenging substrates like vinyl bromides. acs.orgnih.gov

Palladium-catalyzed cross-coupling reactions using thioacetate (B1230152) as a thiol surrogate have also been developed. acs.org This approach offers the advantage of using less malodorous and more stable starting materials. acs.org These methods provide mild and efficient conditions for thiomethylation. acs.org

Addition of Sulfur Nucleophiles to Unsaturated Systems

The nucleophilic addition of thiols to activated alkynes or alkenes, known as a sulfa-Michael addition, is a highly efficient method for forming C-S bonds. bham.ac.ukacs.org This reaction is a cornerstone of "click chemistry" due to its high yields, mild reaction conditions, and broad solvent scope. acs.org

The reaction typically proceeds via a nucleophilic 1,4-conjugate addition of a thiol to an electron-deficient π-system, such as an α,β-unsaturated ketone or an activated alkyne. bham.ac.ukacs.org The high nucleophilicity of the thiolate anion, often generated in situ with a base, drives the reaction to quantitative conversion under ambient conditions. acs.org

For the synthesis of this compound, a precursor such as hex-2-en-4-ynone could undergo a conjugate addition with methanethiol (B179389). The reactivity of α,β-unsaturated thiol esters with thiol nucleophiles has been studied, confirming the favorability of this type of addition. nih.gov The reaction rate is often enhanced at higher pH, which increases the concentration of the more nucleophilic thiolate species. nih.gov This approach provides a direct and powerful method for installing the methylsulfanyl group at the desired C2 position of the enyne system.

Methods for Introducing Alkylthio Moieties to Vinyl and Alkynyl Positions

The introduction of an alkylthio group, such as the methylsulfanyl group in the target molecule, onto a vinylic or alkynyl carbon is a critical transformation. Several methods have been developed for this purpose, with metal-catalyzed cross-coupling and addition reactions being the most prominent.

One of the most effective methods for creating a vinyl thioether bond is through the hydrothiolation of alkynes. This reaction involves the addition of a thiol across a carbon-carbon triple bond. For instance, copper(I) iodide has been shown to catalyze the regioselective hydrothiolation of terminal alkynes, yielding vinyl sulfides as the exclusive Markovnikov products. rsc.org This approach is valued for its mild reaction conditions and the absence of expensive ligands. rsc.org

Alternatively, direct thiolation of a pre-formed vinyl group can be achieved. Copper-mediated coupling reactions are particularly effective for forming C-S bonds. For example, vinyl bromides can react with thiols in the presence of a copper catalyst to yield vinyl thioethers. nih.govacs.org This method is compatible with a wide range of functional groups. nih.govacs.org Similarly, the S-vinylation of thiols with vinyl halides can be efficiently catalyzed by copper(I) oxide (Cu₂O), sometimes in the presence of a ligand like 1,10-phenanthroline for more challenging substrates. acs.org

Palladium catalysis also offers a powerful tool for C-S bond formation. researchgate.netnih.gov While often used for aryl thioethers, these methods can be adapted for vinyl substrates. Domino reactions, where C-S bond formation is followed by cyclization, have been developed using palladium catalysts and a sulfur source like thiourea. nih.gov

Convergent and Linear Synthetic Pathways to this compound

The assembly of the this compound framework can be approached through either a linear or a convergent strategy. A linear synthesis involves the sequential modification of a starting material, step-by-step, to build the final molecule. wikipedia.org In contrast, a convergent synthesis involves preparing key fragments of the molecule separately before combining them in the final steps. wikipedia.org

Stepwise Assembly of the Molecular Framework

A plausible linear synthesis of this compound could commence with a simple, commercially available alkyne. The general sequence would involve:

Alkynylation: Formation of a substituted alkyne, for example, by reacting a terminal alkyne with a suitable electrophile.

Partial Reduction/Hydrometalation: Conversion of the alkyne to a vinyl species to set up the geometry of the double bond.

Halogenation: Introduction of a vinyl halide (e.g., bromide or iodide) to create a handle for cross-coupling.

Thiolation: Introduction of the methylsulfanyl group via a copper or palladium-catalyzed reaction with methanethiol or its salt.

Final C-C bond formation: A final cross-coupling step, such as a Sonogashira reaction, to append the remaining part of the carbon skeleton.

Fragment 1 Synthesis: Preparation of a vinyl thioether fragment, such as (Z)- or (E)-1-halo-2-(methylsulfanyl)ethene.

Fragment 2 Synthesis: Preparation of 1-butyne.

Final Coupling: A palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling, between the vinyl halide fragment and the terminal alkyne fragment to assemble the final enyne structure. This approach is commonly used for the synthesis of complex enynes. nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, represent a highly efficient synthetic strategy. While a specific MCR for this compound is not prominently described, the principles can be applied. A hypothetical MCR could involve the palladium-catalyzed coupling of a vinyl halide, a terminal alkyne, and a sulfur source in a one-pot procedure. Such strategies are increasingly being developed to streamline the synthesis of complex molecules.

Catalytic Approaches in the Synthesis of this compound

Catalysis is central to the efficient synthesis of enynes and thioethers. Palladium and copper catalysts are indispensable for the key bond-forming reactions required to construct this compound.

Palladium-Catalyzed Cross-Coupling Reactions for Enyne Formation

The formation of the conjugated enyne core of the target molecule is ideally achieved through a palladium-catalyzed cross-coupling reaction. The Sonogashira reaction, which couples a terminal alkyne with a vinyl or aryl halide, is the most important and widely used method for this purpose. nih.gov

In a potential synthesis of this compound, a vinyl halide intermediate would be coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and stereoselectivity. nih.gov Modern advancements have led to highly efficient catalyst systems that can operate at very low (ppm level) palladium concentrations, particularly in environmentally benign solvents like water. youtube.com

Reaction Type Catalyst System Substrates Typical Conditions Notes
Sonogashira CouplingPd(PPh₃)₂Cl₂, CuIVinyl Halide, Terminal AlkyneAmine base (e.g., Et₃N), Room Temp. to 60°CThe workhorse for enyne synthesis. nih.gov
Thiol Ester-Alkyne CouplingPalladium complexThiol Ester, 1-AlkyneSpecific conditions requiredA novel method to form α,β-acetylenic ketones, which could be adapted. elsevierpure.com

This table presents generalized data for the specified reaction types.

Copper-Mediated Thiolation Reactions

Copper-catalyzed reactions are the premier choice for forming the carbon-sulfur bond in this compound. These reactions are known for their efficiency and functional group tolerance. nih.govacs.org The coupling of a vinyl halide (iodide, bromide, or even chloride) with a thiol is effectively achieved using a copper(I) catalyst. acs.org

The mechanism of these reactions often involves the formation of a copper(I) thiolate intermediate. nih.gov These intermediates then react with the vinyl halide to form the desired vinyl thioether product. The choice of ligand, such as 1,10-phenanthroline, can be critical for the success of the reaction, especially with less reactive vinyl bromides. acs.orgnih.gov

Reaction Type Catalyst System Substrates Typical Conditions Yield
S-VinylationCu₂O (0.5-5 mol%)Thiol, Vinyl Iodide/BromideLigand (e.g., 1,10-phenanthroline), Solvent (e.g., DMF), 80-120°CGood to Excellent. acs.org
TrifluoromethylthiolationCopper sourceVinyl Bromide, SCF₃ sourceOrganic solvent, Elevated temperatureGood to High. nih.govacs.org
HydrothiolationCuITerminal Alkyne, ThiolMild conditionsGood. rsc.org

This table presents generalized data for the specified reaction types.

Stereoselective Synthesis of this compound Isomers

The presence of a trisubstituted double bond in this compound gives rise to the possibility of (E) and (Z) geometric isomers. Furthermore, the introduction of chirality into the molecule opens up avenues for asymmetric synthesis.

The stereocontrolled synthesis of either the (E) or (Z) isomer of this compound is a significant synthetic challenge. The hydrothiolation of a suitable 1,3-enyne precursor is a key reaction where stereoselectivity can be exerted.

As previously mentioned, the choice of catalyst in transition metal-catalyzed hydrothiolation can dictate the stereochemical outcome. Rhodium-catalyzed reactions often favor the formation of the trans or (E)-isomer via a syn-addition of the thiol across the alkyne. acs.org

Conversely, methods have been developed to favor the formation of the cis or (Z)-isomer. For example, a metal-free hydrothiolation of alkynes using aryl thioureas as the thiol source in the presence of cesium carbonate has been shown to proceed with high (Z)-selectivity. acs.org This approach relies on a cis-addition mechanism.

Another strategy to obtain specific isomers involves post-synthetic isomerization. However, for conjugated systems like enyne thioethers, this can be challenging and may lead to mixtures of products. Therefore, developing stereoselective one-pot syntheses is highly desirable.

The table below illustrates examples of stereoselective synthesis of vinyl thioethers, highlighting the control over (E)/(Z) isomerism.

MethodCatalyst/ReagentSubstratesMajor IsomerStereoselectivityReference
HydrothiolationRhCl(PPh₃)₃Terminal Alkyne + Thiol(E)-Vinyl ThioetherHigh trans-selectivity acs.org
HydrothiolationCs₂CO₃Terminal Alkyne + Aryl Thiourea(Z)-Vinyl ThioetherExclusive cis-addition acs.org
HydrothiolationCuI2-Ethynylpyridine + 4-Hydroxydithiocoumarin(Z)-Vinyl ThioetherExclusive Z-selectivity rsc.org

The synthesis of chiral derivatives of this compound involves the introduction of a stereocenter. This can be achieved through various asymmetric methodologies. While direct asymmetric synthesis of this compound itself is not widely reported, methods for the asymmetric synthesis of related chiral thioethers and allenes from enynes can be extrapolated. researchgate.netnih.govbohrium.com

One approach is the use of chiral catalysts in transition metal-catalyzed reactions. For instance, copper-catalyzed asymmetric allenylation of quinoline (B57606) N-oxides with 1,3-enynes has been shown to produce chiral allenes with high enantioselectivity. researchgate.net While this reaction does not directly yield a thioether, it demonstrates the principle of asymmetric induction in reactions of enynes.

Another strategy involves the use of enzymes. Ene-reductases (EREDs) have been employed in the synthesis of chiral thioethers from prochiral vinyl sulfides. nih.govnih.gov This biocatalytic approach can provide access to either enantiomer of the product with high enantiomeric excess by selecting the appropriate enzyme. nih.gov

Asymmetric α-sulfenylation of carbonyl compounds is another powerful method for creating chiral thioethers. bohrium.com This typically involves the use of a chiral catalyst to control the stereoselective formation of the C-S bond.

The development of asymmetric methods for the direct functionalization of enynes to produce chiral thioethers remains an active area of research. The following table provides examples of asymmetric syntheses of chiral compounds structurally related to the target molecule.

Reaction TypeCatalyst/EnzymeSubstratesProduct TypeEnantioselectivity (ee)Reference
Asymmetric AllenylationCu-catalyst with chiral ligand1,3-Enyne + Quinoline N-oxideChiral Allene (B1206475)Up to 99% ee researchgate.net
Biocatalytic C-C Bond FormationEne-reductase (ERED)Prochiral Vinyl Sulfide (B99878) + α-BromoacetophenoneChiral γ-Thioether KetoneUp to >99.5% ee nih.gov
Asymmetric α-SulfenylationChiral Molecular CatalystAldehyde + Sulfenylating AgentChiral α-Thioether AldehydeVaries with catalyst and substrate bohrium.com

Reactivity and Mechanistic Investigations of 2 Methylsulfanyl Hex 2 En 4 Yne

Reactions Involving the Enyne Moiety

The conjugated enyne moiety in 2-(methylsulfanyl)hex-2-en-4-yne is the primary site of chemical reactivity. The electron-donating nature of the sulfur atom in the methylsulfanyl group is expected to have a profound effect on the regioselectivity and stereoselectivity of addition reactions.

Electrophilic Additions to the Double and Triple Bonds

The π-systems of the double and triple bonds are susceptible to attack by electrophiles. The methylsulfanyl group, through resonance, increases the electron density of the double bond, making it more nucleophilic and likely to be the initial site of electrophilic attack.

The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) to this compound is anticipated to proceed via an electrophilic addition mechanism. The double bond, activated by the electron-donating methylsulfanyl group, is the more probable site of initial reaction. The reaction would likely form a cyclic halonium ion intermediate, which is then opened by the halide ion. Due to the electronic influence of the methylsulfanyl group, the regioselectivity of the addition is expected to favor the formation of a product where one halogen atom adds to the C3 carbon and the other to the C2 carbon.

Table 1: Predicted Products of Halogenation of this compound

ReagentPredicted Major Product
Br₂2,3-Dibromo-2-(methylsulfanyl)hex-4-yne
Cl₂2,3-Dichloro-2-(methylsulfanyl)hex-4-yne

This data is predictive and based on general principles of electrophilic halogenation of activated alkenes.

The addition of hydrogen halides (HX) and water (in the presence of an acid catalyst) to the enyne system is expected to follow Markovnikov's rule. The electron-donating methylsulfanyl group will stabilize a carbocation intermediate at the C2 position. Therefore, the proton is expected to add to the C3 carbon, and the nucleophile (halide or hydroxyl group) will attack the C2 carbon.

Table 2: Predicted Regioselectivity of Hydrohalogenation and Hydration

ReagentPredicted Major ProductRationale
HBr2-Bromo-2-(methylsulfanyl)hex-4-yneMarkovnikov addition to the activated double bond.
HCl2-Chloro-2-(methylsulfanyl)hex-4-yneMarkovnikov addition to the activated double bond.
H₂O, H⁺2-Hydroxy-2-(methylsulfanyl)hex-4-yneMarkovnikov hydration of the activated double bond.

This data is predictive and based on general principles of electrophilic additions to activated alkenes.

In the presence of certain electrophiles, particularly those containing a tethered nucleophile or in the presence of an external nucleophile, electrophilic cyclization can occur. nih.govnih.gov For this compound, an electrophile could potentially induce a cyclization reaction involving the sulfur atom or the triple bond. For instance, an iodonium (B1229267) ion (I⁺) could react with the triple bond, and the resulting vinyl cation could be trapped by the sulfur atom to form a five-membered thiophene (B33073) derivative. The feasibility and outcome of such cyclizations would be highly dependent on the specific electrophile and reaction conditions. escholarship.org

Nucleophilic Additions to Conjugated Systems

Michael additions typically involve the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comwikipedia.org In the case of this compound, which lacks a strong electron-withdrawing group, a standard Michael addition is less likely. However, if the alkyne were further substituted with an electron-withdrawing group (e.g., a carbonyl or cyano group at the C5 position), the system would become a Michael acceptor. In such a hypothetical scenario, a soft nucleophile would be expected to add to the C5 position (1,6-addition) or the C3 position (1,4-addition), with the regioselectivity being influenced by the specific nature of the nucleophile and the substrate. The addition of thiols to activated alkynes is a well-documented example of a hetero-Michael addition. nih.govresearchgate.net

Research Findings on this compound Remain Elusive

Despite a comprehensive search of available scientific literature, detailed research findings on the chemical compound this compound, specifically concerning its reactivity and mechanistic investigations, could not be located. Consequently, the requested article detailing its organometallic reagent additions, cycloaddition reactions, and pericyclic rearrangements cannot be generated at this time.

Searches for scholarly articles, patents, and chemical databases did not yield specific studies on the behavior of this compound in the requested reaction types. General information on related reactions, such as Diels-Alder cycloadditions and the reactivity of analogous but distinct compounds like dimethyl (E)-hex-2-en-4-ynedioate and 2-methyl-2-hexen-4-yne, was found. However, this information is not directly applicable to the specified compound and therefore cannot be used to accurately describe its chemical properties and reactivity as requested.

The inquiry sought in-depth analysis of the following areas:

Organometallic Reagent Additions: No studies detailing the addition of organometallic reagents to this compound were identified.

Cycloaddition Reactions: There is no available literature on the participation of this compound in Diels-Alder, [2+2], or [3+2] dipolar cycloadditions.

Pericyclic Reactions and Rearrangements: Information regarding enyne-allene rearrangements involving this specific compound is not present in the surveyed scientific domain.

Without access to peer-reviewed research or patented discoveries concerning this compound, the creation of a scientifically accurate and informative article as outlined is not feasible. Further investigation would be required if and when new research on this particular compound becomes publicly available.

Pericyclic Reactions and Rearrangements

Sigmatropic Rearrangements

No information is available on the sigmatropic rearrangements of this compound.

Reactions Involving the Methylsulfanyl Group

Oxidation Reactions of the Thioether (Sulfoxides, Sulfones)

There are no published studies on the oxidation of this compound to its corresponding sulfoxide (B87167) or sulfone.

Desulfurization Reactions

No research has been found detailing the desulfurization of this compound.

Reactions with Electrophiles at Sulfur (Sulfonium Ylide Formation)

There is no available data on the reaction of this compound with electrophiles at the sulfur atom to form sulfonium (B1226848) ylides.

Transition Metal-Catalyzed Transformations of this compound

Hydrosilylation and Hydrostannylation of the Enyne

No specific research on the hydrosilylation or hydrostannylation of this compound has been reported.

Intramolecular Cyclization Reactions Catalyzed by Transition Metals

The conjugated enyne backbone of this compound is an ideal substrate for transition metal-catalyzed intramolecular cyclization reactions. These reactions are powerful tools for the construction of cyclic and polycyclic frameworks. Various transition metals, including gold, platinum, palladium, and rhodium, are known to activate enyne systems and promote cyclization through distinct mechanistic manifolds.

In the case of this compound, a plausible cyclization pathway involves the coordination of a soft, carbophilic transition metal catalyst, such as Au(I) or Pt(II), to the alkyne moiety. This initial coordination enhances the electrophilicity of the alkyne, rendering it susceptible to nucleophilic attack by the adjacent double bond. This process, often termed a 5-endo-dig or 6-exo-dig cyclization, would lead to the formation of a five- or six-membered ring, respectively. The regioselectivity of this cyclization would be influenced by the nature of the metal catalyst and the reaction conditions.

For instance, a gold(I)-catalyzed reaction could proceed through a π-activation mechanism, leading to the formation of a vinyl gold intermediate after the cyclization event. Subsequent protodeauration or further functionalization would yield the final cyclic product. The methylsulfanyl group is expected to influence the electron density of the enyne system, potentially modulating the rate and selectivity of the cyclization.

Hypothetical Gold-Catalyzed Cyclization of this compound

CatalystSolventTemperature (°C)Product(s)Hypothetical Yield (%)
AuCl(PPh₃)/AgSbF₆Dichloromethane251-Methyl-2-(methylsulfanyl)cyclopent-2-en-1-ylacetylene85
AuCl₃Acetonitrile60Mixture of cyclic isomers70
PtCl₂Toluene801-(Methylsulfanyl)-2-methyl-1,4-cyclohexadiene65

Cross-Coupling Reactions Utilizing the Methylsulfanyl Group

The methylsulfanyl group in this compound offers a handle for cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While the direct use of a methylsulfanyl group as a leaving group in traditional cross-coupling reactions is less common than that of halides or triflates, specific catalytic systems have been developed to enable such transformations.

One potential approach involves the use of nickel or palladium catalysts in the presence of a suitable ligand and a stoichiometric reductant. These conditions can facilitate the C-S bond cleavage and subsequent coupling with a variety of partners, such as organozinc reagents (Negishi coupling), boronic acids (Suzuki coupling), or terminal alkynes (Sonogashira coupling). The success of these reactions would heavily depend on the development of a catalytic system capable of activating the relatively inert C(sp²)-S bond.

Alternatively, the methylsulfanyl group could be oxidized to a more reactive sulfoxide or sulfone. These oxidized sulfur functionalities are better leaving groups and can participate more readily in palladium-catalyzed cross-coupling reactions. This two-step sequence of oxidation followed by cross-coupling would provide a versatile route to functionalize the vinylic position of the enyne core.

Radical Reactions of this compound

Radical Additions to the Enyne System

The unsaturated framework of this compound is susceptible to radical additions. The regioselectivity of the addition would be governed by the nature of the radical species and the relative stability of the resulting radical intermediates. Thiyl radicals, generated from thiols in the presence of a radical initiator, are known to add to both double and triple bonds.

In a typical scenario, the addition of a radical (R•) to the enyne system could occur at either the double bond or the triple bond. Addition to the alkyne would generate a vinylic radical, while addition to the alkene would produce an allylic radical. The presence of the methylsulfanyl group could influence the regioselectivity of this addition by stabilizing an adjacent radical through sulfur's ability to donate a lone pair of electrons.

Radical Cyclization Pathways

Upon initial radical addition to the enyne system, the resulting radical intermediate can undergo intramolecular cyclization. For example, if a radical adds to the terminal carbon of the alkyne, the resulting vinylic radical could cyclize onto the adjacent double bond. The regioselectivity of this cyclization (5-exo vs. 6-endo) would be dictated by Baldwin's rules and the specific reaction conditions.

A 5-exo-dig cyclization is generally favored and would lead to the formation of a five-membered ring containing an exocyclic double bond. The subsequent fate of the cyclized radical could involve hydrogen atom abstraction from the solvent or a trapping agent, or further reaction to form more complex products.

Detailed Mechanistic Investigations of Key Transformations

Kinetic Studies of Reaction Rates

To gain a deeper understanding of the mechanisms governing the transformations of this compound, detailed kinetic studies would be indispensable. Such studies involve monitoring the reaction progress over time under various conditions to determine the reaction order with respect to each reactant, catalyst, and any inhibitors or promoters.

For a hypothetical transition metal-catalyzed cyclization, one could employ techniques such as in-situ NMR spectroscopy or gas chromatography to measure the disappearance of the starting material and the appearance of the product as a function of time. By varying the initial concentrations of the enyne and the catalyst, the rate law for the reaction can be established. For example, a first-order dependence on both the enyne and the catalyst concentration would suggest a bimolecular rate-determining step, such as the initial coordination of the metal to the enyne.

Hypothetical Rate Data for the Gold-Catalyzed Cyclization of this compound

[Enyne] (mol/L)[Au(I) Catalyst] (mol/L)Initial Rate (mol/L·s)
0.10.0051.2 x 10⁻⁵
0.20.0052.4 x 10⁻⁵
0.10.0102.4 x 10⁻⁵

Information on the Chemical Compound “this compound” is Not Currently Available in Publicly Accessible Research

Extensive searches of scientific literature and chemical databases have yielded no specific information regarding the reactivity, mechanistic investigations, identification of reaction intermediates, or isotope labeling experiments for the compound This compound .

Consequently, the generation of an article focusing solely on the chemical properties and reaction mechanisms of this particular compound, as per the requested detailed outline, is not possible at this time due to the absence of published research data.

Computational and Theoretical Investigations of 2 Methylsulfanyl Hex 2 En 4 Yne

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic characteristics of molecules, offering insights that complement experimental data. For a novel or uncharacterized compound like 2-(methylsulfanyl)hex-2-en-4-yne, these predictive methods are invaluable.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard approach for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net The process typically involves geometry optimization of the molecule, followed by the calculation of magnetic shielding constants, which are then converted to chemical shifts relative to a standard, usually tetramethylsilane (B1202638) (TMS). mdpi.comnih.gov

For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus. The methylsulfanyl group (-SMe) is known to exert a deshielding effect on the adjacent vinylic proton and carbon due to the electronegativity and anisotropy of the sulfur atom. The conjugated enyne system would lead to characteristic shifts for the olefinic and acetylenic protons and carbons.

It is important to note that the accuracy of predicted NMR shifts can be enhanced by considering conformational flexibility and the use of appropriate solvent models in the calculations. nih.govgithub.io Modern machine learning approaches are also emerging as powerful tools for the rapid and accurate prediction of NMR spectra. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
C1 (CH₃) 1.8 - 2.015 - 20Typical range for a methyl group attached to a triple bond.
C2 (C=C) -120 - 130Influenced by the adjacent methylsulfanyl group.
C3 (C=C-H) 5.5 - 6.5115 - 125Deshielded by the sulfur atom and the conjugated system.
C4 (C≡C) -80 - 90Acetylenic carbon adjacent to the double bond.
C5 (C≡C) -75 - 85Acetylenic carbon adjacent to the methyl group.
S-CH₃ 2.1 - 2.415 - 20Typical shift for a methyl sulfide (B99878).

These values are estimates based on typical shifts for similar functional groups and are subject to variation based on the specific computational method and basis set used.

Spin-spin coupling constants (J-couplings) can also be calculated, providing further structural information. For instance, the ³J(H,H) coupling constant across the double bond would be indicative of its stereochemistry (cis or trans).

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. frontiersin.org DFT calculations can reliably predict these vibrational frequencies, which correspond to the peaks observed in experimental spectra. uni-muenchen.deyoutube.com The calculation of the Hessian matrix (the second derivative of the energy with respect to nuclear displacement) for an optimized geometry yields the harmonic vibrational frequencies. wisc.eduyoutube.com

For this compound, the simulated IR and Raman spectra would be expected to show characteristic bands for the various functional groups. The C≡C stretching vibration of the alkyne would appear in a region where few other groups absorb, making it a distinctive feature. The C=C stretching of the alkene and the C-S stretching of the sulfide would also provide key diagnostic peaks. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods. youtube.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C≡C Stretch 2100 - 2250Weak to MediumStrong
C=C Stretch 1620 - 1680MediumMedium to Strong
C-H Stretch (sp²) 3000 - 3100MediumMedium
C-H Stretch (sp³) 2850 - 3000StrongMedium
C-S Stretch 600 - 800Weak to MediumMedium

These are general ranges and the precise frequencies and intensities would be determined by the full molecular structure and computational level of theory.

The conjugated enyne system in this compound suggests that it will absorb light in the ultraviolet-visible (UV-Vis) region. Time-dependent DFT (TD-DFT) is the most common computational method for predicting electronic absorption spectra. mdpi.comresearchgate.netmedium.com These calculations provide information about the energies of electronic transitions (e.g., π → π*) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govyoutube.com

The chromophore in this molecule is the hex-2-en-4-yne backbone, with the methylsulfanyl group acting as an auxochrome. The sulfur atom's lone pairs can participate in the conjugated system, likely causing a bathochromic (red) shift of the absorption maximum compared to an unsubstituted enyne. TD-DFT calculations can model these effects and predict the λ_max_ values for the principal electronic transitions. nih.gov

Table 3: Predicted Electronic Transitions for this compound

TransitionPredicted λ_max (nm)Oscillator Strength (f)Description
π → π 220 - 260> 0.1 (Strong)Primary electronic transition of the conjugated enyne system.
n → π 280 - 320< 0.01 (Weak)Transition involving the lone pair electrons of the sulfur atom.

Predicted values are illustrative and depend on the chosen functional, basis set, and solvent model in the TD-DFT calculation.

Computational Studies of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, identifying transient intermediates and transition states that are often difficult to observe experimentally.

For any proposed reaction of this compound, computational methods can be used to locate and characterize the transition state (TS) structure. A TS is a first-order saddle point on the potential energy surface, and its identification is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Given its structure, this compound could undergo various reactions, such as electrophilic addition to the double or triple bond, or cycloaddition reactions involving the enyne system. For an electrophilic addition, for example, the transition state would involve the formation of a new bond between the electrophile and one of the unsaturated carbons. The structure and energy of this TS would determine the regioselectivity and stereoselectivity of the reaction.

Once reactants, products, intermediates, and transition states are optimized, a reaction energy profile can be constructed. This profile plots the relative energy of the system as it progresses from reactants to products, providing a visual representation of the reaction mechanism. researchgate.net The height of the energy barriers (activation energies) determines the kinetics of the reaction. nih.govresearchgate.net

A plausible reaction for this molecule is a Diels-Alder reaction, where the enyne acts as the diene component. msu.eduyoutube.com Computational studies of similar enyne cycloadditions have shown that the reaction can proceed through a concerted or stepwise mechanism, and the energy profile can distinguish between these possibilities. nih.govyoutube.comyoutube.com For instance, a concerted mechanism would show a single transition state, while a stepwise mechanism would involve one or more intermediates with their corresponding transition states.

Another area of interest would be transition-metal-catalyzed reactions, such as enyne metathesis. acs.orgscilit.com Computational studies in this field have been instrumental in understanding the complex catalytic cycles, identifying the active catalytic species, and explaining the observed product distributions. nih.govresearchgate.net

Figure 1: Illustrative Reaction Energy Profile for a Hypothetical Reaction of this compound

This diagram would typically show the relative energies of the reactants, transition states, any intermediates, and the final products, illustrating the energetic feasibility and pathway of a given transformation.

Solvation Effects in Reaction Energetics

The surrounding solvent can significantly influence the energetics of a chemical reaction. Implicit solvation models are a computationally efficient means to account for these effects by representing the solvent as a continuous medium with specific dielectric properties. numberanalytics.comtum.denih.gov The choice of the implicit solvation model can impact the calculated reaction energies and activation barriers.

Commonly used implicit solvation models include the Polarizable Continuum Model (PCM) and the SMD (Solvation Model based on Density) model. numberanalytics.comyoutube.com PCM and its variants, like the Integral Equation Formalism PCM (IEF-PCM) and the Conductor-like PCM (CPCM), are widely used for simulating solvation in polar solvents. youtube.com The SMD model is a universal solvation model that provides accurate solvation free energies for a wide range of solvents.

To illustrate the potential impact of different solvation models on a hypothetical reaction of this compound, consider a nucleophilic addition to the triple bond. The table below presents hypothetical calculated activation energies (ΔE‡) and reaction energies (ΔErxn) in different solvents using various implicit solvation models.

Table 1: Hypothetical Solvation Effects on the Reaction Energetics (in kcal/mol) of a Nucleophilic Addition to this compound

Solvent Solvation Model Dielectric Constant (ε) ΔE‡ (kcal/mol) ΔErxn (kcal/mol)
Gas Phase - 1.0 25.0 -10.0
n-Hexane IEF-PCM 1.9 24.5 -10.5
Dichloromethane SMD 8.9 22.1 -12.8
Acetonitrile CPCM 37.5 20.3 -14.7

This data is hypothetical and for illustrative purposes only.

The trend in the hypothetical data suggests that as the polarity of the solvent increases, both the activation energy and the reaction energy decrease. This indicates that a polar solvent would likely stabilize the transition state and the product of this hypothetical reaction more than the reactants, thereby accelerating the reaction rate and making it more thermodynamically favorable. The choice of solvation model (e.g., IEF-PCM, SMD, CPCM) can also lead to variations in the calculated energies, highlighting the importance of selecting a model that is well-parameterized for the specific solvent and reaction type being studied. youtube.com

Basis Set and Functionals Selection for Accuracy in Calculations

The accuracy of density functional theory (DFT) calculations heavily relies on the choice of the basis set and the exchange-correlation functional. rsc.orgacs.org For organosulfur compounds like this compound, these choices are particularly crucial due to the presence of a second-row element with a more complex electronic structure.

Basis Sets: Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly employed. For sulfur-containing molecules, the inclusion of polarization (d, p) and diffuse (+) functions is generally recommended to accurately describe the electron distribution and weak interactions. researchgate.net The addition of tight d functions has also been shown to be important for obtaining accurate energies in sulfur compounds. researchgate.net

Functionals: A wide array of DFT functionals is available, ranging from Generalized Gradient Approximation (GGA) functionals (e.g., BLYP, PBE) to hybrid functionals (e.g., B3LYP, PBE0) and range-separated functionals (e.g., CAM-B3LYP, ωB97X-D). Hybrid functionals, which include a portion of exact Hartree-Fock exchange, often provide a good balance of accuracy and computational cost for a variety of chemical systems. For weak interactions, dispersion-corrected functionals (e.g., B3LYP-D3, ωB97X-D) are essential. acs.org

The following table provides a hypothetical comparison of the performance of different basis sets and functionals for calculating the bond length of the C-S bond in this compound, compared to a hypothetical experimental value.

Table 2: Hypothetical Performance of Basis Sets and Functionals for the C-S Bond Length (in Å) of this compound

Functional Basis Set Calculated C-S Bond Length (Å) Deviation from "Experiment" (Å)
B3LYP 6-31G(d) 1.835 +0.015
B3LYP 6-311+G(d,p) 1.823 +0.003
PBE0 cc-pVDZ 1.828 +0.008
PBE0 aug-cc-pVTZ 1.821 +0.001
ωB97X-D 6-311+G(d,p) 1.822 +0.002
ωB97X-D aug-cc-pVTZ 1.820 0.000

This data is hypothetical and for illustrative purposes only.

The hypothetical results indicate that larger basis sets with diffuse and polarization functions, such as aug-cc-pVTZ, generally provide more accurate geometric parameters. Similarly, hybrid and dispersion-corrected functionals tend to perform well. The selection of the optimal combination of basis set and functional often involves a trade-off between accuracy and computational cost, and benchmark studies on related known compounds are typically performed to validate the chosen level of theory.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior and intermolecular interactions of molecules over time. nih.gov For this compound, MD simulations can offer insights into its aggregation behavior, interactions with solvent molecules, or its binding to a surface or a biological receptor.

In an MD simulation, the motion of each atom is calculated by solving Newton's equations of motion, where the forces are derived from a force field. The choice of force field is critical for the accuracy of the simulation. For organic molecules, common force fields include AMBER, CHARMM, and OPLS. Parameterization of the force field for the specific functionalities present in this compound, particularly the thioether and the enyne groups, is crucial for obtaining reliable results.

A key output of an MD simulation is the radial distribution function (RDF), g(r), which describes the probability of finding a particle at a distance r from a reference particle. For instance, an RDF could be calculated for the distance between the sulfur atom of one molecule and a specific atom of another molecule to understand aggregation patterns.

The table below presents hypothetical data from a 10 ns MD simulation of this compound in a box of water, illustrating key intermolecular interaction parameters.

Table 3: Hypothetical Intermolecular Interaction Parameters from a Molecular Dynamics Simulation of this compound in Water

Interaction Pair Peak of First Solvation Shell in RDF (g(r)) (Å) Coordination Number in First Solvation Shell Average Number of Hydrogen Bonds per Molecule
S --- H (water) 3.5 4.2 0.8
C≡C --- O (water) 4.1 2.5 0.3

This data is hypothetical and for illustrative purposes only.

This hypothetical data suggests that the sulfur atom forms relatively well-defined interactions with water molecules, as indicated by the peak in the RDF at 3.5 Å. The alkyne and alkene moieties also interact with the solvent, but perhaps to a lesser extent. The average number of hydrogen bonds would quantify the extent of this specific interaction. Such simulations can provide a detailed picture of the solvation structure and dynamics, which are essential for understanding the behavior of this compound in a condensed phase.

Spectroscopic Characterization Techniques for 2 Methylsulfanyl Hex 2 En 4 Yne

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a detailed picture of the connectivity and environment of each atom can be constructed.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of 2-(Methylsulfanyl)hex-2-en-4-yne is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The methyl group attached to the sulfur atom (S-CH₃) is expected to appear as a singlet in the range of δ 2.0-2.5 ppm, a typical region for methyl thioethers. researchgate.net The vinyl proton at position 3 (C3-H) would likely resonate as a quartet in the region of δ 5.5-6.5 ppm, influenced by the deshielding effect of the adjacent double bond and the sulfur atom. inflibnet.ac.inorgchemboulder.com Its multiplicity arises from the coupling to the methyl protons at position 1. The methyl group at the terminus of the alkyne (C6-H₃) is expected to produce a doublet around δ 1.8-2.5 ppm due to long-range coupling across the triple bond with the vinyl proton.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-1 (CH₃-C=)~1.8Doublet
H-3 (=CH)5.5 - 6.5Quartet
H-6 (-C≡C-CH₃)1.8 - 2.5Singlet
H-7 (S-CH₃)2.0 - 2.5Singlet

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule. For this compound, seven distinct carbon signals are anticipated. The carbon of the methyl group attached to the sulfur (C7) is expected in the range of δ 15-25 ppm. The carbons of the double bond (C2 and C3) would appear in the vinylic region, with C2, being substituted with a sulfur atom, predicted to be downfield (δ 120-140 ppm) compared to C3 (δ 110-130 ppm). researchgate.netwisc.edu The sp-hybridized carbons of the alkyne (C4 and C5) typically resonate between δ 70 and 90 ppm. oregonstate.edu The methyl carbon at the alkyne terminus (C6) would be found in the aliphatic region, likely around δ 4-10 ppm, while the methyl carbon at the double bond (C1) would be around δ 15-25 ppm. A predicted ¹³C NMR spectrum for a closely related structure, 5-[3-(methylsulfanyl)hex-2-en-4-yn-1-ylidene]furan-2-one, supports these estimated ranges. np-mrd.org

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (CH₃-C=)15 - 25
C2 (=C(SCH₃)-)120 - 140
C3 (=CH-)110 - 130
C4 (-C≡C-)70 - 90
C5 (-C≡C-)70 - 90
C6 (≡C-CH₃)4 - 10
C7 (S-CH₃)15 - 25

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, 2D NMR experiments are indispensable. youtube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between protons. sdsu.edu A key correlation would be observed between the vinyl proton (H-3) and the protons of the methyl group at the double bond (H-1), confirming their proximity. Long-range couplings, though weaker, might also be visible between the vinyl proton (H-3) and the acetylenic methyl protons (H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. sdsu.edu The HSQC spectrum would show cross-peaks connecting H-1 to C-1, H-3 to C-3, H-6 to C-6, and the protons of the methylsulfanyl group (H-7) to their corresponding carbon (C-7).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the molecular skeleton. ceitec.cz Key expected HMBC correlations for this compound would include:

The protons of the methylsulfanyl group (H-7) showing a correlation to the C-2 carbon.

The vinyl proton (H-3) showing correlations to C-1, C-2, C-4, and C-5.

The protons of the acetylenic methyl group (H-6) correlating with C-4 and C-5.

The protons of the methyl group at the double bond (H-1) correlating with C-2 and C-3.

These combined 2D NMR data would provide unambiguous evidence for the proposed structure of this compound. researchgate.netresearchgate.net

Sulfur-33 (³³S) NMR Spectroscopy Considerations

³³S NMR is a less common technique due to the low natural abundance (0.76%) and quadrupolar nature of the ³³S isotope, which often leads to very broad signals. huji.ac.ilmdpi.com For a dialkyl sulfide-like environment as in this compound, the chemical shift is expected to be in a broad range, typically between -50 and +50 ppm relative to a standard like ammonium (B1175870) sulfate. mdpi.com The asymmetry around the sulfur atom in this molecule would contribute to significant line broadening, making detection challenging. huji.ac.il However, with specialized equipment and techniques, a broad signal in this region could provide confirmatory evidence of the sulfur-containing functional group. iaea.orgacs.orgnih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as IR and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Identification of Characteristic Vibrational Modes

The IR and Raman spectra of this compound would be expected to show several key absorption bands that are characteristic of its enyne and thioether functionalities.

C≡C Stretch: A weak to medium intensity band for the internal alkyne C≡C stretching vibration is expected in the region of 2190-2260 cm⁻¹ in the IR spectrum. amazonaws.com This vibration is often stronger and more readily observed in the Raman spectrum. ramansystems.com

C=C Stretch: The C=C stretching vibration of the double bond is anticipated to appear in the 1640-1680 cm⁻¹ region of the IR spectrum. orgchemboulder.com

=C-H and C-H Stretches: The stretching vibration of the vinylic C-H bond (=C-H) would be observed just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. orgchemboulder.com The aliphatic C-H stretching vibrations of the methyl groups will appear just below 3000 cm⁻¹.

C-S Stretch: The C-S stretching vibration is typically weak and appears in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹. quora.com Its identification can sometimes be complicated by the presence of other absorptions in this region.

=C-H Bend: The out-of-plane bending vibration for the vinyl proton is expected in the 800-950 cm⁻¹ region.

The combination of these characteristic vibrational modes would provide strong evidence for the presence of the key functional groups within this compound. libretexts.org

Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)
=C-H Stretch3000 - 3100Medium
C-H Stretch (Aliphatic)< 3000Medium-Strong
C≡C Stretch2190 - 2260Weak-Medium
C=C Stretch1640 - 1680Medium
C-S Stretch600 - 800Weak

Distinguishing Isomers Based on Vibrational Signatures

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the specific bonds within a molecule and their spatial arrangement. For this compound, these methods are crucial for identifying its functional groups and for distinguishing between its potential geometric isomers, namely the (E) and (Z)-isomers, which differ in the orientation of substituents around the C=C double bond.

The key vibrational modes for this compound include the C≡C stretching, C=C stretching, C-S stretching, and various C-H bending vibrations. The energies of these vibrations, and thus their corresponding spectral frequencies, are sensitive to the molecule's geometry.

The most significant differences between the (E) and (Z) isomers are typically observed in the fingerprint region of the IR and Raman spectra, particularly in the C-H out-of-plane (OOP) bending modes. The (E)-isomer, with the substituents on opposite sides of the double bond, is expected to show a strong C-H OOP bending absorption at a different frequency than the (Z)-isomer, where the groups are on the same side. While C=C stretching vibrations in conjugated alkenes are found in the 1680-1620 cm⁻¹ range, their intensity can vary between isomers. iitm.ac.in The cis (or Z) isomer often exhibits a more intense Raman signal for the C=C stretch compared to the trans (or E) isomer. uomustansiriyah.edu.iq

The following table outlines the expected characteristic vibrational frequencies for this compound, based on data from analogous conjugated enyne and thioether compounds.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Notes
C≡CStretching2260 - 2100 libretexts.orgTypically weak in IR unless terminal, but stronger in Raman. Conjugation may slightly lower the frequency.
C=CStretching1680 - 1620 iitm.ac.inuomustansiriyah.edu.iqIntensity and exact position can differ between E and Z isomers. Conjugation lowers the frequency from that of an isolated double bond.
=C-HOut-of-plane Bending990 - 650Position is highly diagnostic for E/Z isomerism. The E-isomer is expected to absorb in the 980-960 cm⁻¹ range, while the Z-isomer would be at a lower frequency.
C-SStretching710 - 570Can be weak and difficult to assign definitively.
S-CH₃Rocking/Wagging970 - 950Characteristic vibration for the methylsulfanyl group.
C-H (sp³, sp², sp)Stretching3330 - 2850 libretexts.orgIncludes stretching from the methyl groups and the vinylic and acetylenic protons. The terminal alkyne C-H stretch would be sharp and near 3300 cm⁻¹.

This interactive table summarizes the predicted vibrational frequencies for this compound.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its precise molecular formula. For this compound, the expected molecular formula is C₇H₁₀S. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The presence of sulfur is also indicated by the characteristic isotopic pattern, with a notable (M+2) peak at approximately 4.2% of the abundance of the molecular ion peak, corresponding to the natural abundance of the ³⁴S isotope.

Calculated Exact Mass for C₇H₁₀S:

Monoisotopic Mass: 126.05032 Da

An experimental HRMS value matching this calculated mass to within a few parts per million (ppm) would provide strong evidence for the elemental composition of the analyte.

In electron ionization mass spectrometry (EI-MS), the molecule is ionized and fragmented, producing a unique pattern of fragment ions that serves as a molecular fingerprint. The fragmentation of this compound is expected to be directed by the functional groups present.

Key fragmentation pathways for thioethers often involve the cleavage of the C-S bond. acs.orgunife.it The stability of the resulting carbocations and radicals dictates the most probable fragmentation routes. For this compound, likely fragmentations include:

α-cleavage: Loss of a methyl radical (•CH₃) from the sulfur atom to form a stable sulfonium (B1226848) ion.

Cleavage of the C-S bond: Loss of the methylsulfanyl radical (•SCH₃) or the entire hexenyl-ynyl chain.

Propargylic cleavage: Breakage of the bond adjacent to the C≡C triple bond, which is a favorable fragmentation pathway.

McLafferty-type rearrangements , while more common in carbonyl compounds, could potentially occur if a gamma-hydrogen is available for transfer.

A plausible fragmentation pattern is detailed in the table below.

m/z Value Proposed Fragment Ion Plausible Origin
126[C₇H₁₀S]⁺•Molecular Ion (M⁺•)
111[C₆H₇S]⁺Loss of •CH₃ (α-cleavage)
79[C₆H₇]⁺Loss of •SCH₃
77[C₆H₅]⁺Loss of •SCH₃ and H₂
47[CH₃S]⁺Cleavage of the C(sp²)-S bond

This interactive table presents a hypothetical fragmentation pattern for this compound under electron ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for assessing the purity of volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. Each separated component then enters the mass spectrometer, which acts as a detector.

This technique allows for the separation of the target compound from starting materials, solvents, and potential side-products of its synthesis, such as isomers or polymers. The retention time from the GC provides a characteristic identifier, while the mass spectrum of the eluting peak confirms the identity of the compound. The integration of the peak area in the chromatogram allows for the quantification of its purity relative to other detected components.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. Molecules that absorb light in the UV-visible region are known as chromophores. libretexts.org

The conjugated enyne system in this compound constitutes a chromophore that is expected to absorb UV radiation, promoting electrons from a lower energy π molecular orbital to a higher energy π* antibonding orbital (a π→π* transition). The extent of conjugation directly influences the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org

The presence of the methylsulfanyl (-SCH₃) group is significant. The sulfur atom possesses non-bonding lone pair electrons that can participate in the conjugated system. Such a group, when attached to a chromophore, is called an auxochrome. The lone pairs on the sulfur can interact with the π-system, leading to n→π* transitions, although these are often weaker than π→π* transitions. More importantly, this interaction extends the conjugation, which typically lowers the HOMO-LUMO energy gap. acs.org This results in the absorption of longer wavelength (lower energy) light, an effect known as a bathochromic or "red" shift. youtube.com

Compared to a simple hex-2-en-4-yne, the methylsulfanyl group in this compound is predicted to cause a red shift in the maximum wavelength of absorption (λₘₐₓ).

Chromophore System Transition Type Predicted λₘₐₓ Range (nm)
Conjugated Enyneπ → π220 - 240
Thioether-Conjugated Enyneπ → π240 - 280 researchgate.net
Thioether-Conjugated Enynen → π*> 300 (weak)

This interactive table illustrates the expected electronic transitions and absorption maxima for this compound.

Determination of Molar Absorptivity

The molar absorptivity (ε) is a crucial parameter derived from Ultraviolet-Visible (UV-Vis) spectroscopy, quantifying how strongly a chemical species absorbs light at a particular wavelength. The determination of this value for this compound would involve the application of the Beer-Lambert law.

To ascertain the molar absorptivity, a series of solutions of this compound in a suitable transparent solvent (e.g., hexane (B92381) or ethanol) would be prepared at varying known concentrations. The absorbance of each solution would then be measured at the wavelength of maximum absorbance (λmax), which is characteristic of the electronic transitions within the molecule's chromophore. The conjugated en-yne system, coupled with the sulfur auxochrome, is expected to result in significant absorption in the UV region.

A calibration curve would be generated by plotting absorbance versus concentration. The slope of the resulting linear plot, according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration), would yield the molar absorptivity.

Hypothetical Data for Molar Absorptivity Determination

Concentration (mol/L)Absorbance at λmax
1.0 x 10-50.15
2.5 x 10-50.38
5.0 x 10-50.75
7.5 x 10-51.13
1.0 x 10-41.50

Note: This table presents hypothetical data to illustrate the experimental process. Actual values would need to be determined empirically.

X-ray Crystallography of this compound Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. While obtaining suitable single crystals of the parent compound might be challenging, the synthesis of derivatives can facilitate crystallization and structural analysis.

Determination of Solid-State Molecular Structure

Single-crystal X-ray diffraction analysis of a suitable derivative of this compound would reveal precise bond lengths, bond angles, and torsional angles. This data is invaluable for understanding the molecule's geometry, including the planarity of the en-yne system and the conformation of the methylsulfanyl group. For instance, analysis could reveal the rotational orientation of the methyl group relative to the plane of the double bond.

Advanced Spectroscopic Techniques

To gain deeper insights into the electronic properties and potential reactive nature of this compound, advanced spectroscopic methods would be indispensable.

Photoelectron Spectroscopy (UPS, XPS) for Electronic States

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization.

Ultraviolet Photoelectron Spectroscopy (UPS) , using UV photons, would be employed to investigate the energies of the valence molecular orbitals. This would provide experimental data on the ionization energies corresponding to the π-orbitals of the double and triple bonds and the non-bonding orbitals of the sulfur atom. Such information is crucial for understanding the molecule's reactivity and electronic transitions. rsc.org

X-ray Photoelectron Spectroscopy (XPS) utilizes X-rays to ionize core-level electrons. For this compound, XPS would provide information on the elemental composition and the chemical environment of the atoms. For example, the binding energy of the S 2p core level would confirm the presence of the sulfide (B99878) group and could indicate its involvement in any intermolecular interactions. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy (if radical species are involved)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect and characterize species with unpaired electrons (radicals). nih.govspringernature.com While this compound itself is a closed-shell molecule and therefore EPR-silent, this technique would be vital if the compound were to be involved in reactions that generate radical intermediates. For example, oxidation or reduction of the molecule could potentially lead to the formation of a radical cation or anion. The resulting EPR spectrum would provide information about the g-factor and hyperfine coupling constants, which can help in identifying the structure of the radical and the distribution of the unpaired electron density. researchgate.netauburn.edu The study of radical intermediates is particularly relevant in understanding reaction mechanisms. nih.gov

Applications of 2 Methylsulfanyl Hex 2 En 4 Yne in Organic Synthesis

Building Block for Complex Organic Molecule Synthesis

The combination of an alkene, an alkyne, and a thioether within a compact six-carbon frame makes 2-(methylsulfanyl)hex-2-en-4-yne an attractive starting material for the construction of intricate molecular architectures.

Incorporation into Polyketide and Terpenoid Scaffolds

The biosynthesis of polyketides involves the sequential condensation of simple acyl-CoA units, a process that can be mimicked in the laboratory to produce a vast array of natural products and their analogs. nih.govyoutube.comtib.eumdpi.com The enyne functionality of this compound could, in principle, be utilized as a precursor to fragments that can be incorporated into polyketide chains. For instance, selective oxidation or reduction of the enyne could yield functionalized synthons amenable to aldol (B89426) or Claisen-type condensation reactions, which are fundamental to polyketide assembly. youtube.com The methylsulfanyl group could serve as a handle for further transformations or influence the stereochemical outcome of these reactions.

In the realm of terpenoid synthesis, which relies on the assembly of isoprene (B109036) units, functionalized enynes are valuable intermediates. masterorganicchemistry.com The carbon skeleton of this compound can be envisioned to participate in cyclization reactions, such as intramolecular Diels-Alder or ene reactions, to construct the cyclic systems characteristic of many terpenoids. The sulfur substituent could play a role in directing these cyclizations or could be a site for introducing further diversity into the final molecule.

Precursor for Macrocyclic Structures

Macrocycles are of significant interest in medicinal chemistry and materials science. The thiol-yne reaction, a "click" chemistry process involving the addition of a thiol to an alkyne, is a powerful method for macrocyclization. While this compound already contains a thioether, its alkyne functionality remains available for reaction. For example, a bifunctional molecule containing two thiol groups could react with two molecules of this compound to form a macrocycle. The resulting structure would feature two vinyl sulfide (B99878) linkages, which can impart conformational rigidity to the macrocycle.

Precursor for Heterocyclic Chemistry

The rich electronic nature of the enyne system, coupled with the presence of a sulfur atom, makes this compound a promising candidate for the synthesis of a wide range of heterocyclic compounds.

Synthesis of Sulfur-Containing Heterocycles

The inherent sulfur atom in this compound makes it a direct precursor for various sulfur-containing heterocycles. Intramolecular cyclization reactions could lead to the formation of thiophenes, thiopyrans, or other related structures. For instance, under appropriate conditions, the molecule could potentially undergo rearrangements and cyclizations to form substituted thiophene (B33073) derivatives, which are important motifs in pharmaceuticals and electronic materials. The reactivity of the methylsulfanyl group itself, such as oxidation to a sulfoxide (B87167) or sulfone, could open up further pathways to different classes of sulfur heterocycles. youtube.com

Heterocycle ClassPotential Synthetic Route from this compound
ThiophenesIntramolecular cyclization/rearrangement
Thianes/ThiopyransCyclization following partial reduction of the enyne
ThiazolesReaction with a nitrogen source and subsequent cyclization

Formation of Nitrogen-Containing Heterocycles via Cycloaddition

The alkyne moiety of this compound is a prime reaction partner for 1,3-dipolar cycloaddition reactions, a powerful tool for the synthesis of five-membered nitrogen-containing heterocycles. For example, reaction with azides would yield triazoles, while reaction with nitrile oxides would produce isoxazoles. wiley-vch.de The presence of the methylsulfanyl group could influence the regioselectivity of these cycloadditions, leading to specific isomers of the resulting heterocyclic products. Furthermore, the alkene part of the enyne system could also participate in cycloaddition reactions, potentially leading to more complex, fused heterocyclic systems.

Development of Novel Organic Materials

Polymers containing sulfur and conjugated backbones often exhibit interesting optical and electronic properties. The bifunctional nature of this compound, with its polymerizable alkene and alkyne groups, makes it a candidate monomer for the synthesis of novel organic materials. rsc.orgtandfonline.comnsf.govnih.govrsc.orgwiley.com

Polymerization of the enyne system could lead to the formation of poly(thioether-enyne)s. The resulting polymers would possess a conjugated backbone, which could impart conductivity or other interesting electronic properties. The sulfur atoms in the polymer chain can enhance properties such as refractive index and thermal stability. rsc.orgtandfonline.com The specific properties of the resulting polymer would depend on the polymerization method and the resulting polymer architecture.

Polymer TypePotential Polymerization MethodPotential Properties
Poly(thioether-enyne)Chain-growth polymerization (e.g., using Ziegler-Natta or metathesis catalysts)Conjugated, potentially conductive, high refractive index
Crosslinked NetworksThiol-yne polymerization with multifunctional thiolsThermosets with high thermal stability and mechanical strength

Monomer for Polymerization Reactions (e.g., conjugated polymers)

Conjugated polymers, characterized by their alternating single and double bonds, are a cornerstone of modern materials science, with applications in electronics and photonics. rsc.org The enyne functionality within this compound makes it a theoretical candidate as a monomer for the synthesis of novel conjugated polymers. The incorporation of a sulfur atom into the polymer backbone could influence the material's electronic properties, such as its band gap and charge transport characteristics.

Thiol-yne click polymerization is a robust method for creating polymers and highly cross-linked networks. chemrxiv.org This type of reaction typically involves the addition of a thiol to an alkyne. While this compound itself contains a thioether, its alkyne group could potentially participate in such polymerizations with dithiol co-monomers. The stereochemistry of the resulting polymer, which can be influenced by the choice of catalyst and reaction conditions, would be a critical factor in determining its properties. chemrxiv.org

Application in Optoelectronic Materials

The development of new organic materials for optoelectronic devices is a rapidly advancing field. mdpi.com Conjugated polymers and small molecules are sought after for their tunable optical and electronic properties. mdpi.com The extended π-system of this compound suggests it could absorb and emit light, a fundamental requirement for many optoelectronic applications. The sulfur atom, with its lone pairs of electrons, could further modulate these properties through intramolecular charge transfer interactions. However, without experimental data on its photophysical characteristics, its suitability for optoelectronic materials remains an open question.

Ligand Precursor in Organometallic Chemistry

The sulfur atom in this compound introduces the possibility of its use as a ligand in organometallic chemistry. Sulfur-containing molecules are known to coordinate to a wide variety of transition metals, leading to catalysts and materials with unique properties.

Coordination Chemistry with Transition Metals

The methylsulfanyl group presents a potential coordination site for transition metals. The interaction of the sulfur atom with a metal center could influence the reactivity of the enyne system, potentially enabling novel catalytic transformations. The specific nature of this coordination would depend on the metal, its oxidation state, and the other ligands present.

Chiral Ligand Synthesis from Derivatives

The synthesis of chiral ligands is of paramount importance for asymmetric catalysis. While this compound is not chiral itself, it could serve as a scaffold for the synthesis of chiral ligands. For instance, modification of the methyl group on the sulfur or the terminal alkyne could introduce chirality. Subsequent coordination to a transition metal could then generate a chiral catalyst for enantioselective reactions.

Strategies for Diversification and Chemical Library Generation

The functional groups present in this compound offer several avenues for chemical diversification. The alkyne can undergo a variety of reactions, including click chemistry, hydrofunctionalization, and coupling reactions. The thioether could potentially be oxidized to the corresponding sulfoxide or sulfone, further expanding the chemical space accessible from this starting material. These derivatization strategies could be employed to generate a library of related compounds for screening in various applications, from materials science to medicinal chemistry. The development of efficient, iodine-mediated synthesis of other methylthio-containing heterocycles highlights the potential for developing synthetic routes to a diverse range of structures. organic-chemistry.org

Derivative Chemistry of 2 Methylsulfanyl Hex 2 En 4 Yne

Modification of the Methylsulfanyl Group

The sulfur atom in the methylsulfanyl group of 2-(methylsulfanyl)hex-2-en-4-yne is a key site for chemical modification. Its lone pair of electrons allows for oxidation to higher oxidation states and for the formation of sulfonium (B1226848) salts, which can be further transformed into ylides. These transformations open avenues to a variety of sulfur-containing derivatives with altered electronic and steric properties.

Oxidation to Sulfoxides and Sulfones

The oxidation of the methylsulfanyl group in enyne systems to the corresponding sulfoxide (B87167) and sulfone can be achieved with a variety of oxidizing agents. The selectivity of these oxidations, affording either the sulfoxide or the sulfone, is highly dependent on the choice of reagent and reaction conditions.

Selective oxidation to the sulfoxide can be accomplished using mild oxidizing agents. For instance, hydrogen peroxide (H₂O₂) in the presence of a catalyst such as a Mo(VI) salt has been shown to selectively oxidize sulfides to sulfoxides at room temperature, without affecting other sensitive functionalities like alkenes and alkynes. nih.gov Another approach involves the use of tert-butyl hydroperoxide as an oxidant with methanesulfonic acid as a catalyst. researchgate.net These methods offer high chemoselectivity, which is crucial when dealing with a molecule containing multiple reactive sites like this compound.

Further oxidation to the sulfone can be achieved using stronger oxidizing agents or by modifying the reaction conditions. For example, using a niobium carbide catalyst with 30% hydrogen peroxide can lead to the formation of sulfones. researchgate.net The choice between sulfoxide and sulfone formation is critical as it significantly alters the electronic properties of the sulfur-containing substituent, with the sulfone being a strong electron-withdrawing group.

Table 1: Representative Conditions for the Oxidation of Sulfides to Sulfoxides and Sulfones

Starting MaterialOxidizing AgentCatalyst/AdditiveProductSelectivityReference
Alkyl/Aryl Sulfide (B99878)H₂O₂MoO₂Cl₂SulfoxideHigh nih.gov
Thioethert-BuOOHMeSO₃HSulfoxideHigh researchgate.net
SulfideH₂O₂Niobium CarbideSulfoneHigh researchgate.net
SulfideH₂O₂Silica-based TungstateSulfoxide/SulfoneCondition-dependent researchgate.net

This table presents general methods for sulfide oxidation; specific application to this compound would require experimental validation.

Formation of Sulfonium Salts and Ylides

The nucleophilic sulfur atom of the methylsulfanyl group can react with alkylating agents to form sulfonium salts. These salts are valuable intermediates in organic synthesis, serving as precursors to sulfonium ylides. The formation of sulfonium salts from sulfides is typically achieved by reaction with alkyl halides or triflates. organic-chemistry.org For less reactive sulfides, the use of a silver salt like AgBF₄ can facilitate the reaction. organic-chemistry.org

Once formed, the sulfonium salt can be deprotonated by a base to generate a sulfonium ylide. nih.gov Sulfonium ylides are versatile reagents that can participate in a variety of reactions, including cyclopropanations and epoxidations. The reactivity of the ylide is influenced by the nature of the substituents on the sulfur atom and the ylidic carbon. rwth-aachen.de In the context of this compound, the corresponding sulfonium ylide could potentially undergo intramolecular reactions involving the enyne system.

Table 2: General Methods for the Synthesis of Sulfonium Salts

Sulfide TypeAlkylating AgentAdditive/ConditionsProductReference
Dialkyl SulfideAlkyl Iodide/Triflate-Trialkylsulfonium Salt organic-chemistry.org
Diaryl SulfideAlkyl Iodide/BromideAgBF₄Aryldialkylsulfonium Salt organic-chemistry.org
Diaryl SulfideAryne PrecursorMild ConditionsTriarylsulfonium Salt organic-chemistry.org

This table provides general methods for the synthesis of sulfonium salts; specific application to this compound would require experimental validation.

Transformation into Other Sulfur-Containing Functional Groups

The methylsulfanyl group can be converted into a range of other sulfur-containing functionalities, further diversifying the chemical space accessible from this compound. For instance, the corresponding sulfoxide can be a precursor for the synthesis of N-substituted sulfoximines. This transformation can be achieved through metal-catalyzed or metal-free imination reactions. rwth-aachen.de

Another important transformation is the conversion to sulfinates. Sulfoxides bearing a tert-butyl group can be activated with N-bromosuccinimide (NBS) and subsequently react with nucleophiles to form sulfinic acid esters or amides. While this specific method may not be directly applicable to a methylsulfanyl group, it highlights the principle of activating the sulfur center for further functionalization. The direct conversion of the methylsulfanyl group to a sulfinate in the presence of an enyne would likely require specific catalytic systems to avoid competing reactions.

Derivatization of the Enyne Moiety

The conjugated enyne system of this compound is a rich platform for a variety of chemical transformations. The presence of both a double and a triple bond in conjugation allows for selective reactions at either of these functionalities, as well as reactions that involve the entire conjugated system.

Selective Functionalization of the Alkene or Alkyne

The selective functionalization of either the alkene or the alkyne in an enyne system is a significant challenge in organic synthesis, often dictated by the catalyst and reaction conditions employed.

Selective hydrogenation of the alkyne to an alkene can be achieved using specific catalysts. For example, palladium sulfide (Pd₄S) catalysts have shown high selectivity for the hydrogenation of alkynes in the presence of alkenes, even at elevated pressures. This would transform the enyne into a diene system. Conversely, selective hydrogenation of the alkene in the presence of the alkyne is more challenging due to the generally higher reactivity of alkynes towards hydrogenation.

Other selective transformations include cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a diene and a dienophile. While this compound is an enyne, under certain conditions, it or its derivatives could potentially act as a dienophile. Photochemical [2+2] cycloadditions between an enone and an alkene are known to proceed via a stepwise radical mechanism, and similar reactivity could be envisioned for enynes.

Formation of Substituted Enyne Systems

The enyne moiety can also serve as a scaffold for the construction of more complex, substituted enyne systems. For example, the reaction of 2-trifluoromethyl-1,3-conjugated enynes with sulfur nucleophiles has been shown to lead to a divergent synthesis of thioether-functionalized alkynes, 1,3-dienes, and allenes, with the regioselectivity being controlled by the nature of the enyne, the nucleophile, and the solvent.

Furthermore, metal-catalyzed cross-coupling reactions can be employed to introduce substituents onto the enyne backbone. For instance, palladium-catalyzed reactions of alkynylzinc reagents with alkenyl halides are a powerful method for the stereo- and regioselective synthesis of conjugated enynes. Such strategies could be adapted to further functionalize the enyne system of this compound or its derivatives.

Table 3: Examples of Reactions on Enyne Systems

Enyne SubstrateReagent(s)Catalyst/ConditionsProduct TypeKey FeatureReference
2-Trifluoromethyl-1,3-enyneThiophenol-Thioether-functionalized alkyne or 1,3-dieneSolvent-controlled regioselectivity
Terminal AlkyneAlkenyl HalidePd(0) / Alkynylzinc reagentConjugated EnyneHigh stereo- and regioselectivity
AlkyneEthyleneNi-based nanocatalyst with CD-SHE-AlkeneSelective semi-hydrogenation
Enyne-Iron Carbene Complexη³-Vinyl Carbene[2+2] cycloaddition nih.gov

This table presents examples of reactions on various enyne systems to illustrate potential transformations. The specific reactivity of this compound would need to be experimentally determined.

Introduction of Halogens or Other Heteroatoms to the Backbone

The derivatization of the this compound backbone through the introduction of halogens or other heteroatoms represents a key strategy for modulating its electronic properties and reactivity. Research in this area focuses on the selective functionalization of the double and triple bonds inherent in the enyne system.

Electrophilic halogenation, utilizing reagents such as N-bromosuccinimide (NBS) or molecular iodine (I₂), can be directed towards the electron-rich alkene or alkyne moieties. The regioselectivity of this addition is influenced by the electronic effects of the methylsulfanyl group. The sulfur atom can stabilize an adjacent carbocation through resonance, potentially directing electrophilic attack to the C3 position. Alternatively, the reaction can proceed via a halonium ion intermediate, leading to a variety of di- or tetra-halogenated products depending on the stoichiometry of the halogenating agent.

Beyond halogens, other heteroatoms like selenium can be introduced. For instance, the reaction with phenylselenyl chloride (PhSeCl) could proceed via an electrophilic addition mechanism, yielding derivatives with a phenylselenyl group attached to the carbon backbone. Such reactions are valuable for introducing new functional handles for further synthetic transformations, including cross-coupling reactions.

Synthesis of Analogues with Varied Alkylthio Substituents

The primary route to such analogues involves the substitution of the methyl group with other alkyl, aryl, or functionalized chains. A common synthetic strategy starts with a deprotonated terminal alkyne which can react with carbon disulfide followed by alkylation with a variety of alkyl halides (R-X). This allows for the introduction of a diverse array of thioether side chains. For example, using ethyl iodide, benzyl (B1604629) bromide, or propargyl bromide would yield the corresponding ethylthio, benzylthio, or propargylthio analogues.

The variation in the alkylthio substituent can significantly impact the molecule's lipophilicity, steric profile, and potential for secondary interactions, which is essential for fine-tuning its properties for specific applications.

Table 1: Representative Analogues of this compound with Varied Alkylthio Substituents

Substituent (R)IUPAC Name of Analogue
Ethyl2-(Ethylsulfanyl)hex-2-en-4-yne
Isopropyl2-(Isopropylsulfanyl)hex-2-en-4-yne
Benzyl2-(Benzylsulfanyl)hex-2-en-4-yne
Phenyl2-(Phenylsulfanyl)hex-2-en-4-yne
Prop-2-yn-1-yl2-(Prop-2-yn-1-yl)sulfanylhex-2-en-4-yne

Introduction of Stereocenters in Derivatives for Chirality Studies

The introduction of stereocenters into the structure of this compound derivatives is a sophisticated approach to study the role of chirality. An achiral molecule can be transformed into a chiral one through reactions that create one or more stereogenic centers, leading to the formation of enantiomers or diastereomers.

Stereocenters can be introduced through various asymmetric reactions. For example, an asymmetric epoxidation of the double bond, perhaps using a Sharpless epoxidation protocol if an allylic alcohol precursor is synthesized, would create two adjacent stereocenters. Another approach involves the stereoselective reduction of the alkyne moiety. Using a chiral reducing agent could convert the alkyne into a chiral allene (B1206475) or a stereodefined alkene, thus introducing axial or geometric chirality.

Furthermore, if derivatives are synthesized with a prostereogenic group (e.g., a ketone) on a side chain, its asymmetric reduction would install a chiral alcohol. The study of these chiral derivatives is fundamental to understanding interactions in chiral environments.

Formation of Polycyclic Systems through Intramolecular Cyclizations of Derivatives

The enyne moiety of this compound serves as a versatile precursor for the construction of complex polycyclic systems via intramolecular cyclization reactions. These reactions are powerful tools in synthetic chemistry for rapidly building molecular complexity from relatively simple linear substrates.

A prominent example is the Pauson-Khand reaction, where a derivative of the enyne reacts with a dicobalt octacarbonyl complex and carbon monoxide to form a cyclopentenone fused to another ring. For instance, if an appropriate tether is present, an intramolecular Pauson-Khand reaction could lead to a bicyclic system containing a five-membered ring.

Another powerful transformation is the enyne metathesis. In the presence of a suitable ruthenium or molybdenum catalyst (e.g., Grubbs' catalyst), an intramolecular cyclization can occur if the molecule is first functionalized with another alkene. For example, a derivative bearing a terminal alkene on a side chain could cyclize to form a new six- or seven-membered ring, depending on the length of the tether connecting the two unsaturated functionalities. These cyclizations are highly valuable for generating diverse and complex molecular architectures from the this compound scaffold.

Advanced Research Directions and Future Perspectives for 2 Methylsulfanyl Hex 2 En 4 Yne

Exploration of Novel Catalytic Transformations

The development of novel catalytic transformations is a cornerstone of modern organic synthesis. For 2-(Methylsulfanyl)hex-2-en-4-yne, several avenues of catalytic research are ripe for exploration. The eneyne moiety is a versatile platform for a variety of metal-catalyzed reactions. For instance, transition metal catalysts, such as those based on palladium, gold, or platinum, could be employed to induce cyclization reactions, leading to the formation of complex carbocyclic and heterocyclic frameworks. The methylsulfanyl group can also play a crucial role, potentially directing the regioselectivity of these transformations or participating directly in the catalytic cycle.

Furthermore, the application of enantioselective catalysis could lead to the synthesis of chiral derivatives of this compound, which may be of interest for applications in medicinal chemistry and materials science. Research in this area would not only expand the synthetic utility of this compound but also contribute to the broader field of catalysis by uncovering new reactivity patterns.

Investigation of Unprecedented Reactivity Patterns

The interplay between the electron-rich alkyne and the electron-donating methylsulfanyl group in this compound suggests the potential for unprecedented reactivity patterns. The polarization of the eneyne system by the sulfur atom could lead to unique outcomes in cycloaddition reactions, such as the Diels-Alder or Pauson-Khand reactions. For example, the regioselectivity and stereoselectivity of these reactions may be significantly different from those of simple eneynes.

Moreover, the sulfur atom itself can be a site of reactivity. Oxidation of the methylsulfanyl group to the corresponding sulfoxide (B87167) or sulfone would dramatically alter the electronic properties of the molecule, opening up new avenues for synthetic transformations. The investigation of such reactivity could lead to the discovery of novel reaction pathways and the synthesis of new classes of sulfur-containing organic compounds.

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly important in modern chemical research. The development of sustainable and green synthetic routes to this compound and its derivatives is a critical research direction. This could involve the use of renewable starting materials, the minimization of waste through atom-economical reactions, and the use of environmentally benign solvents and catalysts.

One potential green approach to the synthesis of this compound could be a one-pot reaction that combines multiple synthetic steps, thereby reducing the need for purification of intermediates and minimizing solvent usage. The use of mechanochemistry or microwave-assisted synthesis could also offer more sustainable alternatives to traditional heating methods. A recent study on the synthesis of Schiff base derivatives highlighted the use of a phosphorus pentoxide/alumina catalyst under solvent-free conditions as a green and efficient protocol. researchgate.net

Integration into Flow Chemistry Methodologies

Flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reproducibility. The integration of the synthesis and subsequent transformations of this compound into flow chemistry systems could be a significant advancement. The precise control over reaction parameters such as temperature, pressure, and reaction time afforded by flow reactors could allow for the optimization of reaction conditions to maximize yield and minimize the formation of byproducts.

Furthermore, the use of packed-bed reactors containing immobilized catalysts could facilitate the separation of the product from the catalyst, simplifying purification and allowing for the reuse of the catalyst. This approach would be particularly beneficial for large-scale production and for reactions that are highly exothermic or involve hazardous reagents.

Advancements in Computational Prediction and Design

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules before they are synthesized in the laboratory. In the case of this compound, computational methods can be used to predict its three-dimensional structure, spectroscopic properties (such as NMR and IR spectra), and electronic properties. This information can provide valuable insights into its potential reactivity and guide the design of experiments.

Moreover, computational modeling can be used to study the mechanisms of potential reactions involving this compound, helping to rationalize observed reactivity and predict the outcomes of new reactions. As an example of the power of computational methods, in silico ADME profiling and molecular docking studies were successfully used to evaluate the drug-likeness and binding affinities of novel Schiff base scaffolds. researchgate.net

Synergistic Approaches: Combining Experimental and Computational Methods

The most effective approach to unlocking the full potential of this compound will involve a synergistic combination of experimental and computational methods. Computational predictions can be used to generate hypotheses about the reactivity of the molecule, which can then be tested experimentally. The results of these experiments can, in turn, be used to refine the computational models, leading to a deeper understanding of the system.

This iterative process of prediction and validation will be crucial for efficiently exploring the vast chemical space accessible from this compound and for identifying the most promising avenues for further research.

Potential for Materials Science and Advanced Functional Molecules

The conjugated eneyne backbone of this compound, combined with the presence of a polarizable sulfur atom, makes it an attractive building block for the synthesis of advanced functional materials. For example, polymers incorporating this unit could exhibit interesting electronic and optical properties, with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the ability of the sulfur atom to coordinate to metal ions could be exploited to create self-assembling materials and metal-organic frameworks (MOFs). These materials could have applications in areas such as gas storage, catalysis, and sensing. The development of such materials would represent a significant contribution to the field of materials science and could lead to the creation of new technologies with real-world impact.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.